molecular formula C13H19NO5 B12946160 Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate

Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate

Cat. No.: B12946160
M. Wt: 269.29 g/mol
InChI Key: YOHHRDUPBZSBFP-UHFFFAOYSA-N
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Description

Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[331]nonane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of a bicyclic ketone as the starting material, which undergoes a series of reactions such as esterification, reduction, and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different functional groups, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone or ester groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, depending on the functional groups present and their reactivity.

Comparison with Similar Compounds

Similar compounds include other bicyclic molecules with ketone and ester functionalities. For example:

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 9-(2-methoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C13H19NO5/c1-18-12(16)7-14-9-3-8(13(17)19-2)4-10(14)6-11(15)5-9/h8-10H,3-7H2,1-2H3

InChI Key

YOHHRDUPBZSBFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2CC(CC1CC(=O)C2)C(=O)OC

Origin of Product

United States

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